molecular formula C21H24FN7O B3445081 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

Cat. No.: B3445081
M. Wt: 409.5 g/mol
InChI Key: ZLHWFOFDJUOUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can exist in multiple conformations. The triazine ring is an aromatic ring with three nitrogen atoms, which contributes to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the piperazine and triazine rings, as well as the fluorine and methoxy substituents. The piperazine ring can undergo reactions at the nitrogen atoms, while the triazine ring can participate in reactions involving the nitrogen atoms or the carbon atoms adjacent to them .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in hydrogen bonding, affecting its solubility and stability. The fluorine and methoxy substituents could also influence its lipophilicity, which is an important factor in drug absorption and distribution .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and reactivity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study in medicinal chemistry or drug discovery. Future research could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and mechanism of action .

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-8-4-16(5-9-18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-6-2-15(22)3-7-17/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWFOFDJUOUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 3
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 4
Reactant of Route 4
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 5
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 6
Reactant of Route 6
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine

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